molecular formula C21H21N3O4S B2647984 N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899987-49-6

N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2647984
CAS No.: 899987-49-6
M. Wt: 411.48
InChI Key: OSNPGQMRWOJMNN-UHFFFAOYSA-N
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Description

N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a small molecule research compound with a molecular formula of C23H25N3O4S and a molecular weight of 439.5 g/mol . This chemical features a dihydropyrazinone core structure, a 3,4-dimethoxyphenyl substituent, and a benzylthioacetamide side chain, making it a valuable scaffold for pharmacological investigation. Compounds with similar N-benzyl and heterocyclic architectures have demonstrated significant research potential in oncology, particularly as inhibitors of protein kinases like EGFR tyrosine kinase, which is a well-validated target in cancer cell proliferation and growth pathways . The structural analogy to pyrimidine and dihydropyrazine derivatives, which are frequently investigated for their anti-proliferative properties, suggests this compound may serve as a key intermediate or candidate in developing novel therapeutic agents . Its mechanism of action is anticipated to involve targeted protein interaction, potentially through binding at enzymatic active sites. For instance, molecular docking studies performed on structurally related compounds have revealed effective docking interactions with kinases such as EGFR, indicating a plausible mechanism for disrupting signaling pathways that drive cancer progression . Furthermore, in silico analyses of similar molecules confirm favorable drug-likeness properties, including adherence to Lipinski's rules, suggesting potential for good permeability and oral bioavailability in preclinical research models . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct all necessary safety assessments and validations prior to in vitro or in vivo use.

Properties

IUPAC Name

N-benzyl-2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-17-9-8-16(12-18(17)28-2)24-11-10-22-20(21(24)26)29-14-19(25)23-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNPGQMRWOJMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS No. 899987-49-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H21N3O4S
  • Molecular Weight : 411.48 g/mol
  • IUPAC Name : N-benzyl-2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

The compound features a heterocyclic pyrazin-2-yl ring and thioacetamide functional groups, which contribute to its biological interactions. The presence of methoxy groups enhances solubility and potential hydrogen bonding capabilities, making it an attractive candidate for drug development.

PropertyValue
Molecular FormulaC21H21N3O4S
Molecular Weight411.48 g/mol
SolubilityNot available
CAS Number899987-49-6

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A comparative study highlighted that derivatives with similar structural features demonstrated minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various bacterial strains . This suggests a promising potential for this compound in the development of new antimicrobial agents.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The thioacetamide group can interact with enzymes containing reactive cysteine residues, potentially inhibiting their activity.
  • Membrane Interaction : The lipophilic benzyl group may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy.
  • Hydrogen Bonding : The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their function.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including those structurally related to N-benzyl compounds. Results indicated that certain derivatives exhibited potent antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The best-performing compound in this series had an MIC significantly lower than many existing antibiotics.

Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of similar compounds on cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways, highlighting the potential use of N-benzyl derivatives in cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC range: 10.7 - 21.4 μmol/mL
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition via thioacetamide interaction

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The target compound’s 3,4-dihydropyrazin-2-yl core distinguishes it from analogs with other heterocyclic systems:

Compound Name Core Structure Key Substituents Reference
N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide 3,4-dihydropyrazine 3,4-dimethoxyphenyl, benzyl acetamide N/A
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) Pyrimidine 3,4-dimethoxyphenyl, pyridinyl, methyl
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-[(3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide (5a-e) Quinazolinone Aryl groups (variable), thioxothiazolidinone
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Benzothiazine Acetamide, aromatic substituents
2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 3,4-dihydropyrazine 3,4-difluorophenyl, 2,4-dimethoxyphenyl

Key Observations :

  • Pyrazine vs.
  • Quinazolinone vs.
  • Benzothiazine : The benzothiazine core (e.g., ) incorporates sulfur and nitrogen, altering electronic properties and redox reactivity .

Substituent Effects on Pharmacokinetics and Bioactivity

Methoxy Groups
  • However, Epirimil’s pyrimidine core and pyridinyl substituent contribute to its anticonvulsant activity, as demonstrated in in vivo studies .
Thioether Linkage
  • The thioacetamide moiety is conserved across all compared compounds. This group is critical for: Chelating metal ions in enzymatic active sites. Modulating redox properties, as seen in thiazolidinone derivatives () .

Pharmacological and ADMET Profiles

Compound Biological Activity ADMET Prediction (In Silico) Reference
Epirimil Anticonvulsant High oral bioavailability, drug-likeness
Quinazolinone derivatives (5a-e) Not specified (structural focus) N/A
Benzothiazine derivatives Not specified Likely moderate solubility due to nitro groups

Gaps in Data :

  • No direct pharmacological data were found for the target compound in the provided evidence.
  • Epirimil’s predicted high oral bioavailability contrasts with benzothiazine derivatives (), where nitro groups may reduce permeability .

Q & A

Basic Research Questions

Q. What are the key structural features of N-benzyl-2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, and how do they influence its chemical reactivity?

  • Answer : The compound contains a dihydropyrazine core, a thioether linkage, and aromatic substituents (3,4-dimethoxyphenyl and benzyl groups). The thioether enhances nucleophilic reactivity, while the dihydropyrazine ring is prone to oxidation or reduction. Methoxy groups on the phenyl ring influence electronic effects, directing electrophilic substitution reactions. Structural analogs (e.g., ) show that substituent positioning affects solubility and biological target interactions .

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves:

  • Step 1 : Condensation of 3,4-dimethoxyphenylhydrazine with a diketone to form the dihydropyrazine core.
  • Step 2 : Thioacetylation using mercaptoacetic acid derivatives under basic conditions (e.g., triethylamine in DMF).
  • Step 3 : Benzylation via nucleophilic substitution.
    Optimization requires precise temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and monitoring via TLC/HPLC for intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be reported?

  • Answer :

  • NMR (¹H/¹³C) : Assign methoxy protons (~δ 3.8 ppm), aromatic protons, and thioether-linked CH2 groups.
  • IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) stretches.
  • MS : Molecular ion peak matching the exact mass (e.g., [M+H]+ via ESI-MS).
  • X-ray crystallography (if crystalline): Use SHELX programs for structure refinement ( ). Purity should exceed 95% for biological assays .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

  • Answer :

  • Target Identification : Use AutoDock Vina ( ) to dock the compound into protein active sites (e.g., kinases, GPCRs). Prioritize targets with binding affinities ≤ –8 kcal/mol.
  • MD Simulations : Validate docking poses via 100-ns simulations (AMBER/GROMACS) to assess stability.
  • Pharmacophore Modeling : Map electrostatic/hydrophobic interactions using PyMol or Schrödinger. Cross-reference with analogs (e.g., ) to infer activity against inflammation or cancer pathways .

Q. How do structural modifications (e.g., halogen substitution or ring expansion) impact the compound’s pharmacokinetics and toxicity?

  • Answer :

  • Halogenation (e.g., Cl or F at the benzyl group): Increases lipophilicity (logP ↑) but may elevate hepatotoxicity ().
  • Ring Expansion : Replacing dihydropyrazine with pyrimidine improves metabolic stability (t½ ↑ 2–3x in microsomal assays).
  • Prodrug Strategies : Acetylation of methoxy groups enhances solubility (). Validate via ADMET predictions (SwissADME) and in vitro CYP450 inhibition assays .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Answer :

  • Dose-Response Repetition : Conduct triplicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability dyes (Alamar Blue).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc) to compare datasets. For analogs (), differences in IC50 may stem from assay conditions (e.g., serum concentration, exposure time) .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

StepParameterOptimal RangeMonitoring Technique
1Temperature60–80°CTLC (Rf = 0.3–0.5)
2SolventAnhydrous DMFHPLC (≥95% purity)
3Reaction Time12–18 hours¹H NMR (disappearance of –SH peak)

Table 2 : Computational Tools for Target Prediction

ToolApplicationReference
AutoDock VinaMolecular docking
SwissADMEADMET prediction
GROMACSMolecular dynamics simulations

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